An In-depth Technical Guide to 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene: A Versatile Synthetic Intermediate
An In-depth Technical Guide to 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene: A Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms and an electron-withdrawing nitro group on a toluene scaffold, provides a platform for complex and regioselective chemical transformations. This guide offers a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its utility in the synthesis of intricate molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical Properties
While specific experimental data for 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene is not extensively reported in publicly available literature, its key identifiers and calculated properties are summarized below.
| Property | Value | Source |
| CAS Number | 1160573-65-8 | [1] |
| Molecular Formula | C₇H₄Br₂INO₂ | [2] |
| Molecular Weight | 420.82 g/mol | [2] |
| IUPAC Name | 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene | |
| Appearance | Expected to be a solid at room temperature, likely pale yellow to brown crystals, typical of many nitroaromatic compounds. | Inferred from related compounds[3] |
Synthesis of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene: A Proposed Pathway
Caption: Proposed synthetic pathway for 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step methodology for the synthesis of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene, based on analogous transformations.[6][7]
Step 1: Nitration of a Substituted Toluene
-
Rationale: Introduction of the nitro group is a key first step, as it is a meta-director and deactivator, which will influence the regioselectivity of subsequent bromination steps.[5]
-
Procedure:
-
To a stirred solution of the appropriate starting toluene derivative in a suitable solvent (e.g., dichloromethane), slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-toluene derivative.
-
Step 2: Bromination
-
Rationale: The nitro group will direct the incoming bromine atoms to the meta positions.
-
Procedure:
-
Dissolve the nitro-toluene derivative in a suitable solvent and add a Lewis acid catalyst (e.g., iron(III) bromide).
-
Slowly add a solution of bromine in the same solvent, maintaining the reaction at a controlled temperature.
-
Stir the reaction until completion, then quench with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
Work up the reaction mixture as described in Step 1 to isolate the crude dibromo-nitro-toluene intermediate.
-
Step 3: Reduction of the Nitro Group
-
Rationale: Conversion of the nitro group to an amine is necessary for the subsequent diazotization-iodination step.[4][8]
-
Procedure:
-
Dissolve the dibromo-nitro-toluene intermediate in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[8][9]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter off the solid catalyst (if used) and neutralize the reaction mixture.
-
Extract the aniline product and purify to obtain the dibromo-amino-toluene derivative.
-
Step 4: Diazotization and Iodination
-
Rationale: The Sandmeyer-type reaction is a classic and effective method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate.[6][10]
-
Procedure:
-
Dissolve the dibromo-amino-toluene derivative in an acidic aqueous solution (e.g., sulfuric acid in water).
-
Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the crude product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product, 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene, by a suitable method such as column chromatography or recrystallization.
-
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | A single aromatic proton singlet is expected due to the fully substituted ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups. A singlet corresponding to the methyl group protons would also be present. |
| ¹³C NMR | Seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methyl group. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. |
| IR Spectroscopy | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1530 and 1350 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-Br and C-I stretching vibrations in the fingerprint region are expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 420.82 g/mol . The isotopic pattern of the molecular ion would be complex and characteristic due to the presence of two bromine atoms and one iodine atom. Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms. |
Reactivity and Synthetic Utility
The chemical reactivity of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene is governed by the interplay of its functional groups.[1]
-
Differential Halogen Reactivity: The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bonds. This allows for selective functionalization at the 4-position via reactions such as Suzuki, Sonogashira, and Heck cross-coupling, leaving the bromine atoms intact for subsequent transformations.[1]
-
Influence of the Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[11][12] However, steric hindrance from the adjacent bromine and methyl groups may influence the accessibility of these positions.
-
Versatility of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then be further derivatized into amides, sulfonamides, or used to construct heterocyclic rings.[4][8][9][13][14]
This multi-faceted reactivity makes 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene a powerful tool for the synthesis of densely functionalized molecules.
Applications in Research and Drug Development
The true value of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene lies in its role as a sophisticated intermediate in the synthesis of high-value compounds.
-
Pharmaceuticals: The ability to sequentially and selectively introduce different functionalities makes this compound an ideal starting point for the construction of complex drug candidates. The presence of halogen atoms can also be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[15][16]
-
Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often requires the synthesis of complex organic molecules, a task for which this compound is well-suited.[3]
-
Functional Materials: The rigid, functionalized aromatic core can be incorporated into polymers and other materials to impart specific electronic or optical properties.[1]
Conclusion
1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene is a strategically designed synthetic intermediate that offers a wealth of possibilities for the construction of complex molecular architectures. Its differential halogen reactivity, coupled with the versatile nature of the nitro group, provides chemists with a powerful platform for regioselective synthesis. While detailed experimental data for this specific compound remains limited in the public domain, its potential utility in drug discovery, agrochemical development, and materials science is evident from the established chemistry of related polyhalogenated nitroaromatic compounds. Further exploration of the reactivity of this compound is likely to unlock new and efficient pathways to novel and valuable molecules.
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